2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Overview
Description
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is a boronic acid derivative with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine typically involves the reaction of imidazo[1,2-a]pyridine derivatives with boronic acids or boronic esters under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed coupling of an aryl halide with a boronic acid in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of scalability, efficiency, and safety. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as alkyl halides and amines.
Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction is a prominent example, typically using palladium catalysts and bases like sodium carbonate (Na2CO3).
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, substituted imidazo[1,2-a]pyridines, and cross-coupled products with various functional groups.
Scientific Research Applications
Chemistry: In organic synthesis, this compound is used as a building block for the construction of complex molecules. Its boronic acid moiety is particularly useful in cross-coupling reactions, which are essential for creating carbon-carbon bonds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Medicine: In medicinal chemistry, 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is explored for its therapeutic potential. It may serve as a precursor for the development of new drugs targeting various diseases.
Industry: The compound is also used in material science for the synthesis of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for applications in electronics, coatings, and other industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid moiety facilitates the formation of carbon-carbon bonds through the transfer of the boron group to the aryl halide. The palladium catalyst plays a crucial role in this process, coordinating with both the boronic acid and the aryl halide to form the desired product.
Molecular Targets and Pathways: In biological and medicinal contexts, the compound may interact with specific molecular targets, such as enzymes or receptors. The exact pathways involved would depend on the biological system and the nature of the interaction.
Comparison with Similar Compounds
2-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]propanenitrile
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
Uniqueness: 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine stands out due to its imidazo[1,2-a]pyridine core, which imparts unique electronic and steric properties compared to other boronic acid derivatives. This structural feature enhances its reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-10-8-17-9-11(6-7-12(17)16-10)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISZZRXNTJGIJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C=C(N=C3C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352391-12-8 | |
Record name | 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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